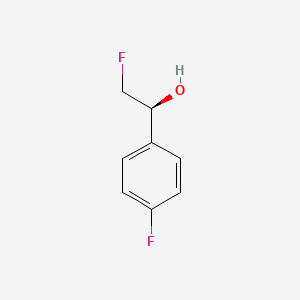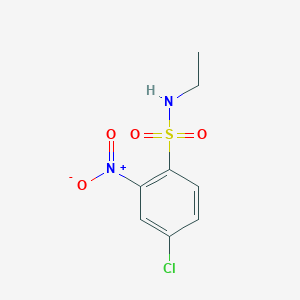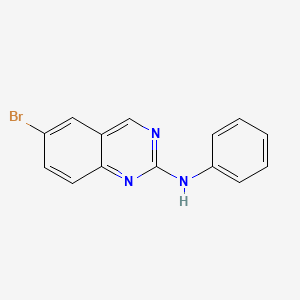![molecular formula C16H16O4 B13615708 3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)
3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(benzyloxy)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable ketone or aldehyde to form an intermediate.
Reduction: The intermediate is then reduced to form the desired hydroxypropanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale aldol condensation reactions followed by reduction steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the hydroxypropanoic acid moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyloxy)phenylboronic acid
- 3-(Benzyloxy)phenylacrylic acid
- 3-(Benzyloxy)phenylpropionic acid
Uniqueness
3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C16H16O4 |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
2-hydroxy-3-(3-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H16O4/c17-15(16(18)19)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15,17H,10-11H2,(H,18,19) |
Clé InChI |
WBRBRVXUCNJEPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)

![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)


